mGluR1 Negative Allosteric Modulation Activity
In a functional assay measuring negative allosteric modulation of human mGluR1 expressed in HEK293A cells via inhibition of glutamate-induced calcium mobilization, 1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 57121-52-5) exhibited an IC50 of 10,000 nM (10 μM) [1]. This activity establishes the compound as a validated mGluR1 antagonist scaffold distinct from more potent but structurally divergent lead-optimized analogs such as compound 2f, which achieved quantitative oral bioavailability in rat PK studies [2].
| Evidence Dimension | Functional inhibition of human mGluR1 (negative allosteric modulation) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 μM) |
| Comparator Or Baseline | Compound 2f (N-1 aminosulfonyl-substituted pyrazolo[3,4-d]pyrimidin-4-one) demonstrated similar in vitro biochemical profiles with improved ADME properties and quantitative oral bioavailability in rat |
| Quantified Difference | Target compound IC50 = 10 μM; optimized lead 2f with N-1 aminosulfonyl substitution achieves similar target engagement but with drastically improved ADME profile |
| Conditions | Human mGluR1 expressed in HEK293A cells; glutamate-induced calcium mobilization assay |
Why This Matters
This establishes the baseline mGluR1 activity of the unadorned 1,6-dimethyl scaffold, enabling researchers to use CAS 57121-52-5 as a reference standard for SAR studies or as a starting scaffold for further lead optimization.
- [1] BindingDB Entry BDBM50436518 (CHEMBL2397369). Affinity Data: IC50 1.00E+4 nM for negative allosteric modulation of human mGluR1. View Source
- [2] Wang X, et al. Rapid hit to lead evaluation of pyrazolo[3,4-d]pyrimidin-4-one as selective and orally bioavailable mGluR1 antagonists. Bioorg Med Chem Lett. 2007;17(15):4303-7. View Source
